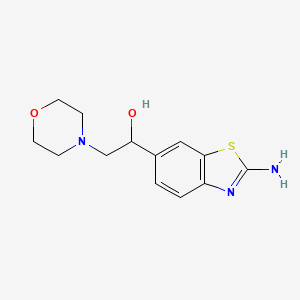
1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol (BME) is a novel compound with potential applications in various fields of science. BME is a derivative of the amino acid tyrosine, which is a key component of many proteins. BME has been studied for its potential use in drug discovery and development, as well as its potential applications in the fields of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol is not yet fully understood. However, it is believed that 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol may act as a modulator of certain biochemical and physiological processes, such as the regulation of gene expression and the modulation of signal transduction pathways. 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol is also thought to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol have not yet been fully elucidated. However, 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol has been shown to have a variety of effects on biochemical and physiological processes, including the regulation of gene expression, the modulation of signal transduction pathways, and the modulation of inflammation and oxidative stress. In addition, 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol has been shown to have anti-cancer and anti-viral properties, as well as the potential to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol in laboratory experiments is its high efficiency and ease of synthesis. 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol can be synthesized quickly and easily, with yields of up to 95%. Furthermore, 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol is stable, non-toxic, and non-volatile, making it an ideal compound for use in laboratory experiments. However, the mechanism of action of 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol is still unclear, and further research is needed to fully understand its potential applications.
Zukünftige Richtungen
The potential applications of 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol are still being explored, and there are a number of potential future directions for research. These include further research into the mechanism of action of 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol, as well as the development of new methods for drug delivery and drug targeting. In addition, further research is needed to explore the potential of 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol in the fields of nanotechnology and material science. Finally, further research is needed to explore the potential of 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol as a therapeutic agent for the treatment of various diseases.
Synthesemethoden
1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol can be synthesized through a two-step process involving the condensation of 2-amino-1,3-benzothiazole-6-carboxylic acid with morpholine. The first step of the reaction involves the formation of an iminium ion from the carboxylic acid and morpholine, followed by the addition of the carboxylic acid to the iminium ion to form the 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol product. The reaction can be carried out at room temperature and is highly efficient, with yields of up to 95%.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol has been studied for its potential applications in a variety of scientific research fields. In drug discovery and development, 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol has been studied as a potential lead compound for the development of new drugs and therapeutic agents. In biochemistry and physiology, 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol has been studied for its potential use in the development of new tools for studying biochemical and physiological processes. 1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol has also been studied for its potential use in the development of new methods for drug delivery, as well as its potential applications in the fields of nanotechnology and material science.
Eigenschaften
IUPAC Name |
1-(2-amino-1,3-benzothiazol-6-yl)-2-morpholin-4-ylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c14-13-15-10-2-1-9(7-12(10)19-13)11(17)8-16-3-5-18-6-4-16/h1-2,7,11,17H,3-6,8H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJLMADDCFXOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC3=C(C=C2)N=C(S3)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

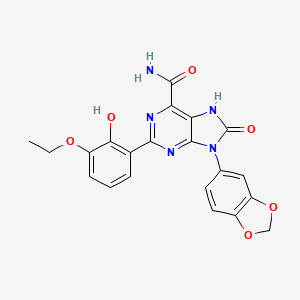
![Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2906818.png)
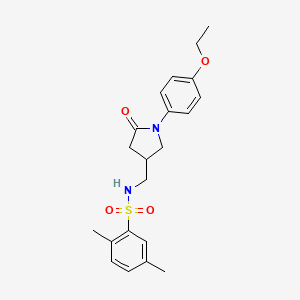

![(4-bromophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate](/img/structure/B2906823.png)
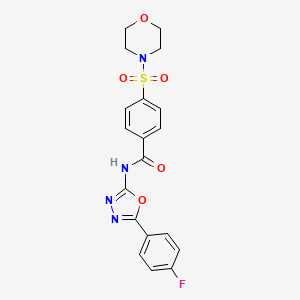

![N-benzyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2906828.png)
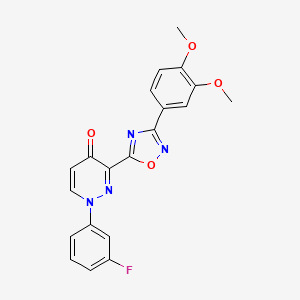
![N-([1,1'-biphenyl]-2-yl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2906832.png)

![4-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2906836.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2906838.png)
![(2,5-dichlorothiophen-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2906839.png)